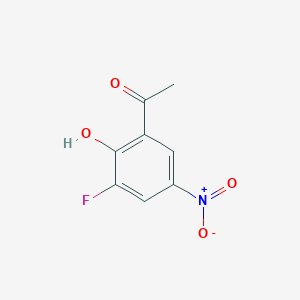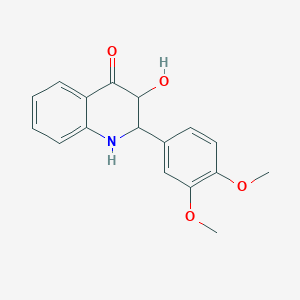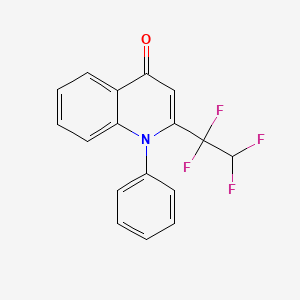
2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents that are widely used in the treatment of various bacterial infections. The incorporation of fluorine atoms into the quinolone structure can enhance its biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone typically involves the reaction of 2-chloro-1,1,2,2-tetrafluoroethane with 1-phenyl-4(1H)-quinolone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinolone derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone N-oxides, while reduction can produce tetrahydroquinolones. Substitution reactions can lead to the formation of various functionalized quinolone derivatives.
Aplicaciones Científicas De Investigación
2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated quinolone derivatives.
Biology: It is studied for its potential antibacterial and antiviral activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for bacterial infections.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to their death. The incorporation of fluorine atoms enhances the binding affinity of the compound to the target enzymes, increasing its potency.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone
- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether
- 1H,1H,5H-Octafluoropentyl 1,1,2,2-Tetrafluoroethyl Ether
Uniqueness
This compound is unique due to its specific structure, which combines the quinolone core with a tetrafluoroethyl group. This combination enhances its biological activity and stability compared to other similar compounds. The presence of multiple fluorine atoms also contributes to its unique chemical properties, such as increased lipophilicity and resistance to metabolic degradation.
Propiedades
Fórmula molecular |
C17H11F4NO |
|---|---|
Peso molecular |
321.27 g/mol |
Nombre IUPAC |
1-phenyl-2-(1,1,2,2-tetrafluoroethyl)quinolin-4-one |
InChI |
InChI=1S/C17H11F4NO/c18-16(19)17(20,21)15-10-14(23)12-8-4-5-9-13(12)22(15)11-6-2-1-3-7-11/h1-10,16H |
Clave InChI |
XSLRHBBEGKCALV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C=C2C(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


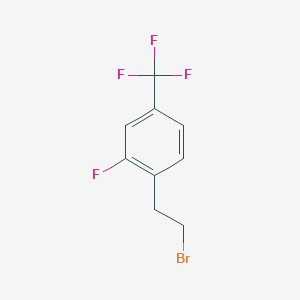
![N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine](/img/structure/B15147224.png)
![N-(2-hydroxyethyl)-2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B15147225.png)

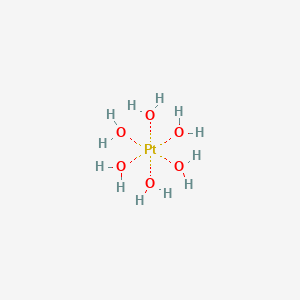
![11a-Hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one](/img/structure/B15147246.png)
![[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B15147248.png)
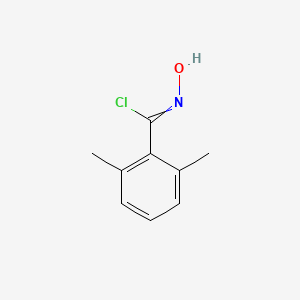
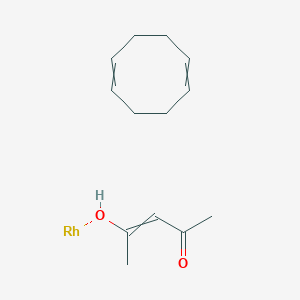
![1-(3-chloro-4-methylphenyl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B15147277.png)
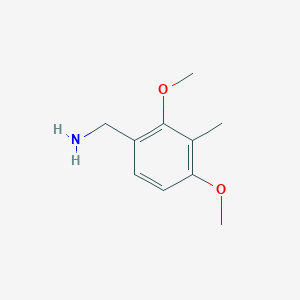
![[(2-Methylfuran-3-yl)methyl]hydrazine](/img/structure/B15147296.png)
